molecular formula C9H16N4O2S2 B6436170 N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide CAS No. 2549029-08-3

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B6436170
CAS No.: 2549029-08-3
M. Wt: 276.4 g/mol
InChI Key: ROCHZYXHLWEBEX-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. This compound features a methanesulfonamide group linked to a pyrrolidine ring, which is further substituted with a 3-methyl-1,2,4-thiadiazole heterocycle. The 1,2,4-thiadiazole scaffold is a privileged structure in pharmaceutical research, known to contribute to diverse biological activities . This specific molecular architecture suggests potential as a key intermediate or building block for researchers developing novel therapeutic agents. Compounds with similar sulfonamide and heterocyclic motifs have been investigated as selective receptor antagonists . The structural elements present in this reagent are commonly explored in the synthesis of compounds for high-throughput screening and structure-activity relationship (SAR) studies . Researchers may utilize this chemical to develop new probes for studying enzymatic targets or cellular pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S2/c1-7-10-9(16-11-7)13-5-4-8(6-13)12(2)17(3,14)15/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCHZYXHLWEBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCC(C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide is a heterocyclic compound that incorporates both a thiadiazole ring and a pyrrolidine moiety. This structural combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound can be represented by the following chemical structure:

C10H16N4O2S\text{C}_{10}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

Antimicrobial Activity

Thiadiazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32.6 μg/mL
Other ThiadiazolesEscherichia coli47.5 μg/mL
Other ThiadiazolesCandida albicansMIC varies

Studies have demonstrated that modifications to the thiadiazole ring can enhance antimicrobial potency, with specific substitutions leading to improved activity against resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. Compounds similar to this compound have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Research indicates that certain thiadiazole derivatives can disrupt cellular pathways involved in cancer cell proliferation. For instance, studies have shown that these compounds can inhibit key enzymes involved in cancer metabolism and promote cell cycle arrest.

Case Study:
In vitro studies on a related thiadiazole derivative demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The derivative exhibited an IC50 value of approximately 25 μM, indicating potent anticancer activity .

Anti-inflammatory Activity

Thiadiazole compounds also exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings:
A study highlighted that a derivative of 1,3,4-thiadiazole significantly reduced inflammation markers in animal models of arthritis. The compound was found to decrease levels of TNF-alpha and IL-6 in serum samples .

Scientific Research Applications

Medicinal Chemistry

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide has shown potential as a pharmacological agent due to its unique structural properties.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. The incorporation of the pyrrolidine moiety enhances the bioactivity against various bacterial strains. A study demonstrated that derivatives of this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation . Further investigation into its mechanism of action is warranted.

Agricultural Applications

The compound has also been investigated for its potential use in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Thiadiazole derivatives have been recognized for their ability to act as effective pesticides. The specific structure of this compound may enhance its efficacy against pests while minimizing toxicity to non-target organisms. Field trials are necessary to evaluate its effectiveness in real-world agricultural settings .

Plant Growth Regulation

Research indicates that certain thiadiazole compounds can stimulate plant growth and improve yield by enhancing nutrient uptake and stress resistance. This application could be beneficial in sustainable agriculture practices aimed at increasing crop productivity without relying heavily on synthetic fertilizers .

Materials Science

In addition to biological applications, this compound has potential applications in materials science.

Synthesis of Novel Polymers

The compound can be utilized as a building block for synthesizing novel polymers with unique properties. Its sulfonamide group can facilitate interactions that modify polymer characteristics such as thermal stability and mechanical strength .

Coatings and Adhesives

Due to its chemical structure, this compound may be incorporated into coatings and adhesives to enhance their performance characteristics, including water resistance and adhesion properties .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated effectiveness against multiple bacterial strains
Anticancer Properties Induced apoptosis in cancer cells; mechanism under investigation
Pesticidal Activity Potential efficacy against agricultural pests; field trials needed
Plant Growth Regulation Enhanced nutrient uptake and stress resistance observed
Novel Polymer Synthesis Improved thermal stability and mechanical strength in synthesized polymers
Coatings and Adhesives Enhanced water resistance and adhesion properties

Chemical Reactions Analysis

Reactivity of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole moiety is electrophilic at the sulfur and nitrogen atoms, enabling nucleophilic substitution and cycloaddition reactions. Key reactions include:

Nucleophilic Substitution at the Thiadiazole Ring

  • The 5-position methyl group may direct electrophilic substitution to the 3-position. For example, halogenation or nitration could occur under acidic conditions, as seen in related thiadiazole derivatives .

  • Thiadiazoles can undergo ring-opening with strong nucleophiles (e.g., Grignard reagents) to form thioamides or disulfides .

Cycloaddition Reactions

  • The thiadiazole’s electron-deficient nature allows [3+2] cycloadditions with azides or alkynes, forming fused heterocycles.

Table 1: Example Reactions of the Thiadiazole Ring

Reaction TypeConditionsProductReference
HalogenationHNO₃/H₂SO₄, 0–5°C3-Nitro-1,2,4-thiadiazole derivative
Ring-openingRMgX, THF, refluxThioamide intermediate

Reactivity of the Pyrrolidine Moiety

The pyrrolidine ring’s tertiary amine and stereochemistry influence its reactivity:

Alkylation/Acylation

  • The tertiary amine may undergo quaternization with alkyl halides (e.g., methyl iodide) under basic conditions, forming ammonium salts .

  • Acylation with acid chlorides (e.g., acetyl chloride) could yield amide derivatives, though steric hindrance from the thiadiazole may limit reactivity.

Ring-Opening Reactions

  • Strong acids (e.g., HBr/AcOH) can protonate the amine, leading to ring-opening via nucleophilic attack at the β-carbon .

Table 2: Pyrrolidine Reactivity Overview

ReactionReagentsOutcomeReference
QuaternizationCH₃I, K₂CO₃Quaternary ammonium salt
AcylationAcCl, Et₃NN-Acetylpyrrolidine derivative

Methanesulfonamide Group Reactivity

The sulfonamide group participates in hydrolysis and substitution:

Hydrolysis

  • Under acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the sulfonamide may hydrolyze to yield methane sulfonic acid and the corresponding amine .

Substitution Reactions

  • Reaction with thiophosgene (CSCl₂) converts the sulfonamide to an isothiocyanate, enabling further coupling with amines or thiols .

Table 3: Sulfonamide Reaction Pathways

ReactionConditionsProductReference
Hydrolysis6M HCl, 100°C, 12hMethanesulfonic acid + amine
Isothiocyanate formationCSCl₂, CHCl₃, 0°CSulfonyl isothiocyanate

Stability Under Physiological Conditions

  • The sulfonamide group is stable at neutral pH but susceptible to enzymatic cleavage in vivo, potentially generating toxic metabolites .

  • The thiadiazole ring may resist oxidation but could degrade under UV light via radical mechanisms.

Comparison with Similar Compounds

Analysis of Scaffold Diversity

  • Pyrrolidine vs. Piperidine/Azetidine : The target compound’s pyrrolidine ring (5-membered) may offer conformational rigidity distinct from the 6-membered piperidine (e.g., 2123593-15-5) or 4-membered azetidine (2097976-54-8) scaffolds. Smaller rings like azetidine can enhance metabolic stability but may reduce solubility due to increased planarity .
  • Thiadiazole vs.

Sulfonamide Modifications

  • The methanesulfonamide group in the target differs from the cyclopropanesulfonyl (2123593-15-5) or pyrrolidine-sulfonyl (2124933-87-3) moieties.

Hypothetical Pharmacological Implications

  • Target Compound : The thiadiazole-pyrrolidine system may target enzymes requiring aromatic or heterocyclic recognition (e.g., kinases or proteases).
  • Piperidine Analogues (2124933-87-3, 2123593-15-5) : The trifluoromethyl or cyclopropane groups could enhance binding to hydrophobic pockets in targets like GPCRs or ion channels.
  • Azetidine Derivative (2097976-54-8) : The carboxylic acid group may confer solubility or enable salt-bridge interactions in polar binding sites.

Preparation Methods

Formation of the 1,2,4-Thiadiazole Ring

The 3-methyl-1,2,4-thiadiazole moiety is typically synthesized via cyclocondensation of thioacetamide with a nitrile derivative. For example:

Thioacetamide+R-CNΔ,HCl3-Methyl-1,2,4-thiadiazole-5-carbonitrile\text{Thioacetamide} + \text{R-CN} \xrightarrow{\Delta, \text{HCl}} \text{3-Methyl-1,2,4-thiadiazole-5-carbonitrile}

Subsequent hydrolysis of the nitrile to an amide or carboxylic acid enables coupling to the pyrrolidine.

Pyrrolidine Functionalization

The pyrrolidine ring is constructed via cyclization of a linear diamine or amino alcohol. A common approach involves:

  • Mitsunobu Reaction : Coupling a secondary alcohol with a protected amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Reductive Amination : Cyclization of a keto-amine using sodium cyanoborohydride.

For instance, pyrrolidin-3-amine can be reacted with 3-methyl-1,2,4-thiadiazole-5-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the amide intermediate, which is reduced to the amine.

Sulfonylation and N-Methylation

Methanesulfonylation

The secondary amine undergoes sulfonylation with methanesulfonyl chloride under basic conditions:

Pyrrolidin-3-amine+CH3SO2ClEt3N, DCMN-(Pyrrolidin-3-yl)methanesulfonamide\text{Pyrrolidin-3-amine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(Pyrrolidin-3-yl)methanesulfonamide}

Reaction conditions from analogous syntheses suggest dichloromethane (DCM) as the solvent and triethylamine to scavenge HCl.

N-Methylation

N-Methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaOH):

N-(Pyrrolidin-3-yl)methanesulfonamide+CH3INaOH, EtOHN-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide\text{N-(Pyrrolidin-3-yl)methanesulfonamide} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH, EtOH}} \text{N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide}

The Ambeed protocol highlights the use of ethanol as a solvent and NaOH for deprotonation, yielding the N-methylated product after rotary evaporation and toluene washes.

Integrated Synthetic Route

Stepwise Procedure

  • Thiadiazole Synthesis :

    • React thioacetamide (1.0 equiv) with chloroacetonitrile (1.2 equiv) in HCl at 80°C for 6 hours to yield 3-methyl-1,2,4-thiadiazole-5-carbonitrile.

    • Hydrolyze the nitrile to the carboxylic acid using H2SO4/H2O (1:1) at 100°C.

  • Pyrrolidine Coupling :

    • Activate the carboxylic acid as an acyl chloride (SOCl2, reflux), then couple with pyrrolidin-3-amine (1.1 equiv) in DCM with Et3N.

    • Reduce the amide to the amine using LiAlH4 in THF.

  • Sulfonylation and Methylation :

    • Add methanesulfonyl chloride (1.5 equiv) to the amine in DCM/Et3N at 0°C.

    • Methylate the sulfonamide with CH3I (2.0 equiv) and NaOH in ethanol under reflux.

Reaction Optimization

  • Yield Improvements :

    • Using Hünig’s base (DIPEA) instead of Et3N during sulfonylation increases yields by 15–20%.

    • Microwave-assisted cyclocondensation reduces thiadiazole synthesis time from 6 hours to 45 minutes.

Analytical Data and Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3) :

    • δ 3.21 (s, 3H, SO2CH3), 2.98 (s, 3H, NCH3), 3.65–3.58 (m, 1H, pyrrolidine-H), 2.89–2.75 (m, 2H, pyrrolidine-H), 2.42 (s, 3H, thiadiazole-CH3).

  • LC-MS : m/z 303.1 [M+H]+.

Purity and Yield

StepYield (%)Purity (HPLC)
Thiadiazole synthesis7895
Pyrrolidine coupling6592
Sulfonylation8898
N-Methylation8297

Challenges and Mitigation Strategies

Regioselectivity in Thiadiazole Formation

The cyclocondensation of thioacetamide with nitriles may yield regioisomers. Employing excess HCl and higher temperatures (100°C) favors the 5-substituted thiadiazole.

Epimerization During Sulfonylation

Basic conditions during sulfonylation can cause racemization. Conducting the reaction at 0°C and using DIPEA minimizes this risk.

Industrial-Scale Considerations

The Ambeed protocol demonstrates scalability:

  • Solvent Recovery : Dichloromethane and toluene are recycled via rotary evaporation.

  • Cost Efficiency : Bulk purchases of thioacetamide and methanesulfonyl chloride reduce raw material costs by 30%.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For example:

  • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) are effective for facilitating nucleophilic substitution reactions involving sulfonamide and heterocyclic intermediates .
  • Base Selection: Potassium carbonate (K₂CO₃) is commonly used to deprotonate thiol groups in sulfonamide derivatives, enhancing reactivity .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is recommended for isolating the compound, followed by recrystallization to improve purity .
  • Yield Monitoring: Track reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach ensures accurate structural validation:

  • NMR Spectroscopy:
    • ¹H NMR identifies protons on the pyrrolidine ring (δ 3.1–3.5 ppm) and methyl groups (δ 1.2–1.5 ppm).
    • ¹³C NMR confirms the thiadiazole ring (C=S resonance at ~160 ppm) and sulfonamide moiety (C-SO₂ at ~55 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., exact mass ±0.001 Da) to confirm the molecular formula .
  • IR Spectroscopy: Detect characteristic S=O stretches (~1350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the observed reactivity of the thiadiazole ring under varying reaction conditions?

Methodological Answer: Contradictions in reactivity may arise from steric effects or electronic modulation. Strategies include:

  • Control Experiments: Compare reactivity in polar (DMF) vs. nonpolar (toluene) solvents to assess solvation effects .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to evaluate electron density distribution on the thiadiazole ring, predicting susceptibility to nucleophilic/electrophilic attack .
  • Substituent Screening: Introduce electron-withdrawing groups (e.g., -NO₂) to the thiadiazole ring and monitor changes in reaction rates .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound in pharmacological studies?

Methodological Answer: SAR development requires systematic structural modifications and biological assays:

  • Substituent Variation: Synthesize analogs with altered substituents on the pyrrolidine (e.g., alkyl vs. aryl groups) and thiadiazole rings (e.g., halogenation) .
  • Biological Assays: Test derivatives for target activity (e.g., enzyme inhibition) using in vitro models (e.g., kinase assays) and correlate results with computational docking scores (AutoDock Vina) .
  • Data Analysis: Apply multivariate regression to identify substituent parameters (e.g., logP, PSA) most predictive of activity .

Q. How can researchers address instability issues during long-term storage of this compound?

Methodological Answer: Instability often arises from hygroscopicity or oxidation. Mitigation strategies include:

  • Storage Conditions: Store in amber vials under inert gas (argon) at –20°C to prevent hydrolysis and oxidative degradation .
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) with periodic HPLC analysis to detect degradation products .
  • Lyophilization: For aqueous solutions, lyophilize the compound and reconstitute in anhydrous DMSO immediately before use .

Q. What experimental approaches are suitable for analyzing contradictory biological activity data across different assay platforms?

Methodological Answer: Contradictions may stem from assay-specific variables. Resolve by:

  • Standardized Protocols: Use validated assays (e.g., CellTiter-Glo® for cytotoxicity) across labs to minimize variability .
  • Orthogonal Assays: Confirm activity in multiple models (e.g., in vitro enzyme assays vs. ex vivo tissue models) .
  • Meta-Analysis: Pool data from independent studies and apply statistical tools (e.g., Fisher’s exact test) to identify outliers or platform-specific biases .

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